1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)-
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Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often include the use of specific reagents and solvents to facilitate the formation of the desired compound. For instance, the synthesis may involve stirring 4-amino-3-mercapto-1,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones in ethanol at room temperature, followed by refluxing .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the triazole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups into the triazole or triazine rings.
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s triazole and triazine rings allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological activity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: This compound shares a similar triazole ring but differs in the presence of a thiadiazine ring instead of a triazine ring.
Tris(1,2,4)triazolo(1,3,5)triazine: This compound features a fused triazole and triazine moiety, similar to 1,2,4-Triazolo(4,3-b)(1,2,4)triazine.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- is unique due to its specific substitution pattern and the presence of both triazole and triazine rings
Properties
CAS No. |
86870-05-5 |
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Molecular Formula |
C19H17N5 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6,7-diphenyl-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C19H17N5/c1-13(2)18-21-22-19-20-16(14-9-5-3-6-10-14)17(23-24(18)19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
SZJDWUWRMHLJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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